4'-Methyl-2,2'-bipyridine-4-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The presence of the bipyridine moiety in the structure imparts unique properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of alkylated bipyridine derivatives.
Scientific Research Applications
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can lead to the inhibition or activation of enzymes, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
Uniqueness
3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from other bipyridine derivatives .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-6-15-12(8-10)13-9-11(5-7-16-13)2-3-14(17)18/h4-9H,2-3H2,1H3,(H,17,18) |
InChI Key |
KPDMVBHNSNECBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.